Cas no 24516-39-0 (Cholesteryl Erucate)

Cholesteryl Erucate is a cholesterol derivative formed by the esterification of cholesterol with erucic acid. This compound is characterized by its long hydrophobic tail, which enhances lipid solubility and stability in nonpolar environments. It is commonly utilized in lipid-based formulations, such as liposomes and emulsions, where it contributes to membrane fluidity and structural integrity. Its biocompatibility makes it suitable for pharmaceutical and cosmetic applications, particularly in drug delivery systems requiring controlled release. Cholesteryl Erucate’s high melting point and resistance to oxidation further ensure prolonged shelf life in formulations. Its unique properties make it a valuable component in advanced lipid research and industrial applications.
Cholesteryl Erucate structure
Cholesteryl Erucate structure
Product Name:Cholesteryl Erucate
CAS No:24516-39-0
MF:C49H86O2
MW:707.205955982208
CID:265361
PubChem ID:24892949
Update Time:2025-10-24

Cholesteryl Erucate Chemical and Physical Properties

Names and Identifiers

    • Cholest-5-en-3-ol (3b)-, 3-(13Z)-13-docosenoate
    • 5-CHOLESTEN-3B-OL 3-ERUCATE
    • Cholesteryl erucate
    • 3BETA-HYDROXY-5-CHOLESTENE 3-ERUCATE
    • 5-CHOLESTEN-3BETA-OL 3-ERUCATE
    • cholesterol erucate
    • CHOLESTERYL CIS-13-DOCOSENOATE
    • Cholesterylerucat
    • Einecs 246-292-5
    • Eruaeure-cholesterylester
    • 3β-Hydroxy-5-cholestene 3-erucate
    • 5-Cholesten-3β-ol 3-erucate
    • cholest-5-en-3b-yl (13Z-docosenoate)
    • MFCD00037704
    • Cholest-5-en-3b-yl (13Z-docosenoic acid)
    • NS00050619
    • 24516-39-0
    • cholesteryl (13Z)-docosenoate
    • LMST01020025
    • Cholest-5-en-3-ol(3b)-,3-(13Z)-13-docosenoate
    • J-015550
    • CE(22:1)
    • Cholest-5-en-3-ol (3beta)-, 3-(13Z)-13-docosenoate
    • CHEBI:169898
    • cholesterol (13Z)-docosenoate
    • AKOS032953553
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-docos-13-enoate
    • Cholesteryl erucate, >=95%
    • 22:1 Cholesteryl ester
    • CS-0136086
    • [(3S, 8S, 9S, 10R, 13R, 14S, 17R)-10, 13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2, 3, 4, 7, 8, 9, 11, 12, 14, 15, 16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-docos-13-enoate
    • HY-133962
    • Cholest-5-en-3-ol (3beta)-, (13Z)-13-docosenoate
    • SQHUGNAFKZZXOT-QXAJUEOOSA-N
    • G77523
    • Cholesteryl Erucate
    • MDL: MFCD00037704
    • Inchi: 1S/C49H86O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h14-15,30,39-40,42-46H,7-13,16-29,31-38H2,1-6H3/b15-14-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1
    • InChI Key: SQHUGNAFKZZXOT-QXAJUEOOSA-N
    • SMILES: O(C(CCCCCCCCCCC/C=C\CCCCCCCC)=O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 706.66300
  • Monoisotopic Mass: 706.663
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 51
  • Rotatable Bond Count: 26
  • Complexity: 1040
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 18.8

Experimental Properties

  • Density: 0.95
  • Boiling Point: 710.2°Cat760mmHg
  • Flash Point: 384.6°C
  • Refractive Index: 1.509
  • PSA: 26.30000
  • LogP: 15.53750
  • Vapor Pressure: 0.0±2.3 mmHg at 25°C

Cholesteryl Erucate Security Information

Cholesteryl Erucate Pricemore >>

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A2B Chem LLC
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$29.00 2024-04-20
A2B Chem LLC
AB24727-100mg
Cholest-5-en-3-ol (3β)-, 3-(13Z)-13-docosenoate
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$44.00 2024-04-20
A2B Chem LLC
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